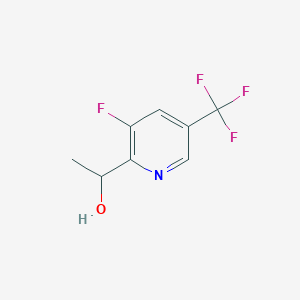
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 1805874-45-6 . It has a linear formula of C8H7F4NO .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.14 . It is a liquid at room temperature and should be stored in a dry, sealed environment .
Scientific Research Applications
Synthesis and Crystallography
One study highlighted the synthesis and X-ray crystal structures of a similar compound, revealing insights into molecular arrangements and intermolecular interactions, which are crucial for understanding material properties and designing new molecules with desired characteristics (Percino et al., 2008).
Polymer Chemistry
Another research explored the use of a related pyridin-2-yl)ethanol compound as a protecting group for carboxylic acids in polymer chemistry. This work demonstrates the compound's utility in synthesizing polymers with specific functionalities, which could be widely applied in materials science and engineering (Elladiou & Patrickios, 2012).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of the compound have been identified as potent inhibitors in pharmaceutical research, showing significant biological activity. This highlights the potential for developing new drugs based on modifications of this core chemical structure (Meguro et al., 2017).
Environmental Chemistry
The environmental persistence and transformation of fluorotelomer-based compounds, including derivatives of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol, have been studied in the context of atmospheric chemistry and biodegradation. These studies provide insights into the environmental fate of fluorinated compounds and their potential impact on ecosystems (Shoeib et al., 2006), (Zhang et al., 2020).
Organic Chemistry and Catalysis
Further research has been conducted on the synthesis and applications of pyridine derivatives in organic synthesis and catalysis, demonstrating their utility in constructing complex molecules and facilitating chemical transformations (Song et al., 2016).
Mechanism of Action
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Hazard Statement H302), causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXHBGMBBCJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2699126.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2699130.png)
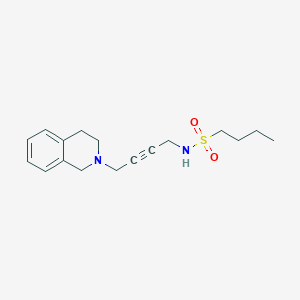
![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)
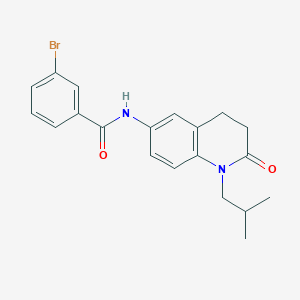
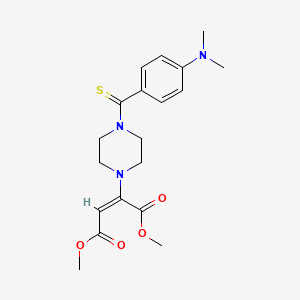
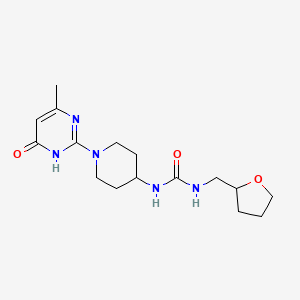
![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699141.png)
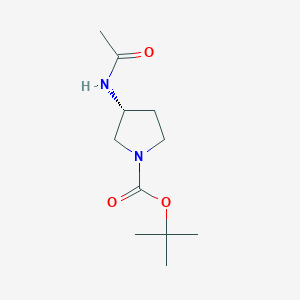
![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)